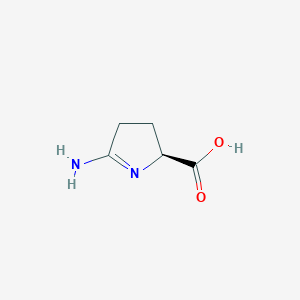
Pyridine-15N
Overview
Description
Pyridine-15N is an isotope of pyridine, an organic compound that is found in a variety of natural products and is used in a variety of laboratory applications. This compound is a nitrogen-15 isotope of pyridine and is used in the synthesis of novel compounds, in scientific research applications, and in biochemical and physiological studies. This article will provide an overview of this compound, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Chemical Exchange Studies : Hemmann et al. (2013) used 15N NMR of pyridine to study the chemical exchange of pyridine molecules at acid magnesium hydroxide fluoride surfaces (Hemmann et al., 2013).
NMR Probes : Schubert, Limbach, and Elguero (2019) highlighted the utility of 15N-labelled pyridines as liquid- and solid-state NMR probes in chemical and biological environments, owing to their sensitive chemical shifts (Schubert, Limbach, & Elguero, 2019).
Hyperpolarization Techniques : Chukanov et al. (2019) described the use of 15 N-Pyridine as a standard substrate in hyperpolarization techniques like SABRE hyperpolarization for efficient polarization transfer (Chukanov et al., 2019).
NMR Spectroscopy for Substituent Analysis : Städeli and Philipsborn (1981) utilized 15N NMR chemical shifts in pyridines and pyrimidines to evaluate substituent increments, finding them more sensitive than carbon shifts (Städeli & Philipsborn, 1981).
Characterizing Lewis Acidity in Zeolites : Gunther et al. (2016) employed 15N pyridine adsorption coupled with MAS NMR spectroscopy to characterize the acidity of metal framework sites in Beta zeolites (Gunther et al., 2016).
Acid-Base Property Studies in Enzymes : Sharif et al. (2007) used 15N NMR spectroscopy to study the acid-base properties of pyridoxal-5'-phosphate aldimines, modeling the cofactor pyridoxal-5'-phosphate in PLP-dependent enzymes (Sharif et al., 2007).
MRI Agents : Jiang et al. (2015) found that hyperpolarized 15N-pyridine derivatives are highly sensitive MRI agents for detecting small changes in tissue pH (Jiang et al., 2015).
Interaction with Coal : Ripmeester et al. (1986) studied the interaction between pyridine and coal using solCPMAS15N n.m.r. to understand the effects of coal oxidation (Ripmeester et al., 1986).
Characterization of Pyridine-Containing Polyurethanes : O'Connell et al. (1996) utilized pyridine-15N NMR experiments to study metal-pyridine interactions in pyridine-containing polyurethanes blended with metal acetates (O'Connell et al., 1996).
Understanding Coal-Nitrogen Chemistry : Knicker, Hatcher, and Scaroni (1996) leveraged solid-state 15N NMR spectroscopy to gain insights into the nitrogen structures in coal (Knicker, Hatcher, & Scaroni, 1996).
Mechanism of Action
Target of Action
Pyridine-15N is a stable isotope of pyridine, a basic heterocyclic organic compound
Mode of Action
It’s known that pyridines can act as ligands, binding to metal ions in biological systems . The nitrogen atom in the pyridine ring can donate its lone pair of electrons to form a coordinate bond with the metal ion. This interaction can lead to changes in the biochemical properties of the target, potentially altering its function.
Biochemical Pathways
A study on the microbial degradation of pyridine has proposed a nitrogen metabolism pathway . In this pathway, pyridine is degraded through a series of reactions, ultimately leading to the formation of ammonia and other nitrogenous compounds
Pharmacokinetics
The use of isotopically labeled compounds like this compound can aid in the study of drug metabolism and pharmacokinetics . The incorporation of the 15N isotope allows for the tracking of the compound through biological systems, providing valuable information about its bioavailability and metabolic fate .
Result of Action
For instance, when pyridines act as ligands, they can alter the function of metalloproteins, potentially leading to changes in cellular processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(115N)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWROOIHBZHMG-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[15N]C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480016 | |
| Record name | Pyridine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34322-45-7 | |
| Record name | Pyridine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34322-45-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)
![3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B45674.png)

![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)
![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)

![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)

